molecular formula C12H11BrN4OS B10910909 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10910909
M. Wt: 339.21 g/mol
InChI Key: UJGXAPFNEZQPQJ-UHFFFAOYSA-N
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Description

4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a cyano group, and a thienyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the thienyl group: This step involves the coupling of the pyrazole ring with a thienyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Cyano group addition: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) to yield reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Sodium cyanide (NaCN), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-5-ETHYL-2-THIOPHENECARBOXAMIDE
  • 4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

4-BROMO-N~3~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11BrN4OS

Molecular Weight

339.21 g/mol

IUPAC Name

4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11BrN4OS/c1-6-7(2)19-12(8(6)4-14)15-11(18)10-9(13)5-17(3)16-10/h5H,1-3H3,(H,15,18)

InChI Key

UJGXAPFNEZQPQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C=C2Br)C)C

Origin of Product

United States

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